2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the second carbon and a methanesulfonyl (mesyl) substituent at the fourth carbon of the butanoic acid backbone. This compound is part of a broader class of Boc-protected amino acids, which are widely used in peptide synthesis and medicinal chemistry due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGDRHNBSOQFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures . The Boc group is introduced to protect the amino group during subsequent synthetic steps.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group by forming a stable carbamate, which can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups without affecting the amino group .
Comparison with Similar Compounds
Structural and Functional Differences
The key distinction between 2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid and its analogs lies in the substituent at the fourth carbon:
Key Observations:
Electronic Effects :
- The methanesulfonyl group in the target compound increases acidity at the carboxylic acid group compared to cyclopropyl or methoxy analogs due to its electron-withdrawing nature. This property may improve solubility in polar solvents or facilitate deprotonation in coupling reactions.
- In contrast, the methoxy group in the 4-methoxy-3-methyl analog is electron-donating, which could stabilize adjacent positive charges or reduce reactivity toward electrophiles.
This could influence peptide chain folding or binding to biological targets . The methyl group at the third carbon in the methoxy-methyl analog adds localized steric hindrance, which might slow reaction kinetics in solid-phase synthesis.
Supplier Availability :
- The cyclopropyl analog is more commercially accessible (5 suppliers) compared to the methoxy-methyl variant (2 suppliers), suggesting higher demand or simpler synthesis pathways for the former .
Limitations of Current Evidence
The provided evidence (dated 1998) lacks direct data on 2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid, necessitating extrapolation from structural analogs. Recent studies (post-1998) may offer additional insights into its reactivity, stability, or biological activity.
Biological Activity
Introduction
2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid (CAS No. 1163303-84-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 293.34 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is significant for its stability and solubility in biological systems.
The biological activity of 2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid is primarily attributed to its interactions with various biochemical pathways:
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
- Modulation of Signaling Pathways : It has been reported to influence key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .
Antimicrobial Activity
Research indicates that 2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
Anti-cancer Properties
Preliminary studies have demonstrated that the compound may possess anti-cancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the activation of caspases and modulation of apoptotic pathways .
Immunomodulatory Effects
The compound may also play a role in modulating immune responses. Its ability to influence cytokine production suggests potential applications in treating inflammatory diseases .
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Cancer Cell Line Testing : In experiments with human cancer cell lines (e.g., HeLa and MCF-7), the compound induced significant cell death at concentrations above 50 µM, with IC50 values indicating promising anti-cancer potential .
In Vivo Studies
Limited in vivo studies have been reported, but initial findings suggest that the compound may reduce tumor growth in xenograft models. Further research is needed to confirm these effects and understand the underlying mechanisms.
Data Summary Table
Q & A
Q. What are the key steps in synthesizing 2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves:
Amino Group Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride or Boc-OSu (succinimide ester) in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) .
Sulfonation : Methanesulfonyl chloride is reacted with a hydroxyl or amine intermediate. Temperature control (0–25°C) and slow reagent addition minimize side reactions .
Deprotection and Purification : Acidic cleavage (e.g., TFA in dichloromethane) removes the Boc group, followed by reverse-phase HPLC or recrystallization for purity (>95%) .
Optimization Tips : Monitor pH during sulfonation to avoid over-sulfonation. Use TLC or inline FTIR to track reaction progress .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and methanesulfonyl integration (δ ~3.0 ppm for -SOCH) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ for CHNOS: 346.11) .
- HPLC : Reverse-phase C18 columns with UV detection at 210–254 nm assess purity (>98% recommended for biological assays) .
Q. How does the Boc group influence the compound’s stability and solubility?
The Boc group enhances stability by protecting the amino group from oxidation and nucleophilic attack. However, it reduces aqueous solubility due to hydrophobic tert-butyl moieties. Solubility can be improved using DMSO or ethanol co-solvents (tested at 10–20% v/v) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict nucleophilic/electrophilic sites (e.g., sulfonyl group reactivity) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with sulfonate-binding pockets) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP ~1.8) and metabolic stability (CYP450 interactions) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Verify activity across multiple concentrations (e.g., IC values in enzymatic assays) to rule out false positives .
- Batch Consistency : Compare NMR and HPLC data between synthetic batches to identify impurities affecting bioactivity .
- Orthogonal Assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
Q. How can the methanesulfonyl group be modified to enhance target selectivity?
Q. What are the best practices for handling stability challenges during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonyl group .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC-MS .
Methodological Guidelines
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 346.36 g/mol | |
| LogP (Predicted) | 1.8 (Moderate lipophilicity) | |
| Aqueous Solubility | 0.5 mg/mL (in PBS, pH 7.4) | |
| Thermal Decomposition | >200°C (TGA analysis) |
Q. Table 2: Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Solution |
|---|---|---|
| Over-sulfonated derivative | Excess methanesulfonyl chloride | Slow reagent addition |
| Boc-deprotected intermediate | Premature acid exposure | Use milder deprotection |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
